

Comparative NMR Analysis: 5-(4-Nitrophenyl)-1H-Tetrazole vs. Alternatives

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Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

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This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-(4-nitrophenyl)-1H-tetrazole** and its unsubstituted analogue, 5-phenyl-1H-tetrazole. This analysis is intended for researchers and scientists in the fields of medicinal chemistry and drug development to facilitate the structural characterization of tetrazole-based compounds.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **5-(4-nitrophenyl)-1H-tetrazole** and 5-phenyl-1H-tetrazole. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring in **5-(4-nitrophenyl)-1H-tetrazole** significantly influences the chemical shifts of the aromatic protons and carbons when compared to the unsubstituted 5-phenyl-1H-tetrazole.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Solvent	Aromatic Protons (ortho to Tetrazole)	Aromatic Protons (meta to Tetrazole)	Tetrazole N-H
5-(4-Nitrophenyl)-1H-Tetrazole	DMSO-d ₆	8.45 (d, J = 8.4 Hz, 2H)	8.30 (d, J = 8.4 Hz, 2H)	~7.94 (s, 1H)
5-Phenyl-1H-Tetrazole	DMSO-d ₆	8.05 - 7.95 (m, 2H)	7.65 - 7.55 (m, 3H)	Not specified

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Solvent	C-Tetrazole	C-ipso	C-ortho	C-meta	C-para	C-NO ₂
5-(4-Nitrophenyl)-1H-Tetrazole	DMSO-d ₆	163.5	136.8	127.9	124.4	149.2	-
5-Phenyl-1H-Tetrazole	DMSO-d ₆	155.0	125.7	127.2	129.7	131.5	-

Note: Chemical shifts can vary slightly depending on the experimental conditions, including solvent and concentration.

Experimental Protocols

NMR Spectroscopy

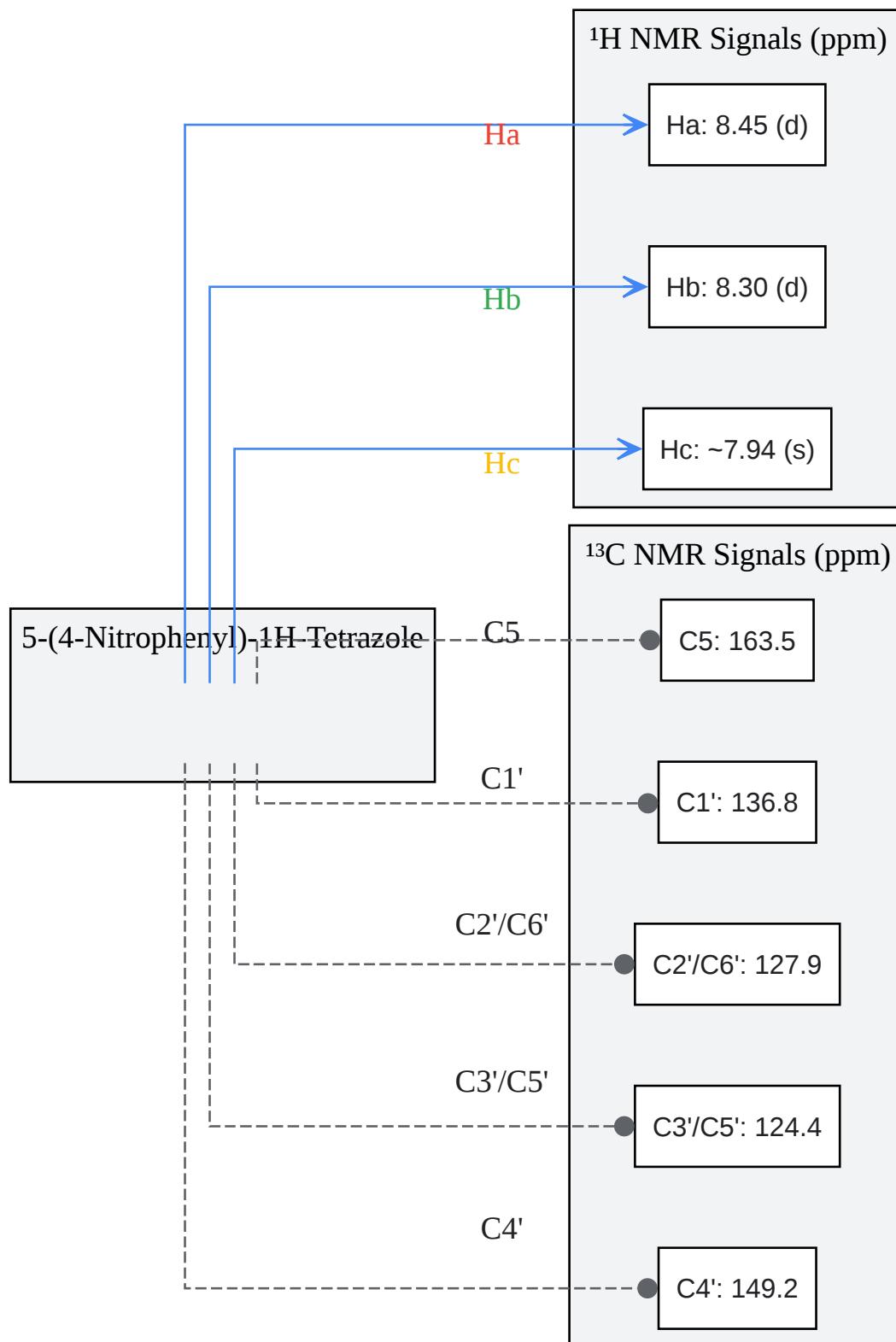
The NMR spectra were acquired using a standard protocol for small molecule analysis.

- **Sample Preparation:** Approximately 5-10 mg of the tetrazole compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ^1H NMR Acquisition:
 - Frequency: 400 MHz
 - Solvent: DMSO-d₆
 - Temperature: Ambient
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
 - Acquisition Time: 4.0 s
- ^{13}C NMR Acquisition:
 - Frequency: 100 MHz
 - Solvent: DMSO-d₆
 - Temperature: Ambient
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled
- Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Structure-Spectrum Correlation

The following diagram illustrates the chemical structure of **5-(4-nitrophenyl)-1H-tetrazole** and the assignment of its ¹H and ¹³C NMR signals.



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Caption: Structure-spectrum correlation for **5-(4-nitrophenyl)-1H-tetrazole**.

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